molecular formula C22H21FN4OS B11421625 1-(4-fluorophenyl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one

1-(4-fluorophenyl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one

Cat. No.: B11421625
M. Wt: 408.5 g/mol
InChI Key: NRRNGMPSLYPEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
  • Attachment of the Butanone Moiety:

    • The final step involves the attachment of the butanone group through a thiol-ene reaction or similar coupling reactions, often using catalysts like palladium or copper.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    • Formation of the Triazinoindole Core:

      • Starting with an indole derivative, the triazino ring can be constructed through cyclization reactions involving appropriate reagents such as hydrazine and nitriles under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Fluorophenyl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

      Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

      Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

      Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

    Major Products:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted aromatic compounds.

    Chemistry:

      Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

      Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biology and Medicine:

      Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

      Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.

    Industry:

      Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Mechanism of Action

    The mechanism of action of 1-(4-fluorophenyl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazinoindole core could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, and hydrophobic interactions.

    Comparison with Similar Compounds

    • 1-(4-Chlorophenyl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one
    • 1-(4-Methylphenyl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one

    Uniqueness:

    • The presence of the fluorophenyl group in 1-(4-fluorophenyl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one imparts unique electronic properties, potentially enhancing its binding affinity and specificity in biological systems.
    • The triazinoindole core is a versatile scaffold that can be modified to tune the compound’s chemical and biological properties.

    Properties

    Molecular Formula

    C22H21FN4OS

    Molecular Weight

    408.5 g/mol

    IUPAC Name

    1-(4-fluorophenyl)-4-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one

    InChI

    InChI=1S/C22H21FN4OS/c1-14(2)27-18-7-4-3-6-17(18)20-21(27)24-22(26-25-20)29-13-5-8-19(28)15-9-11-16(23)12-10-15/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3

    InChI Key

    NRRNGMPSLYPEAN-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCC(=O)C4=CC=C(C=C4)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.